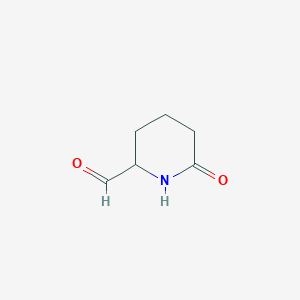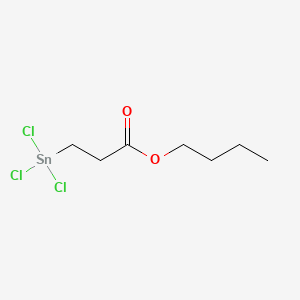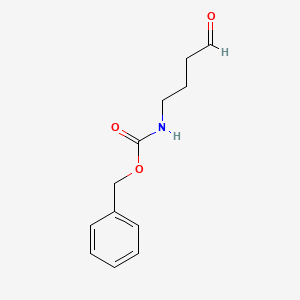
2-Pyridone-6-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridone-6-carboxaldehyde is a heterocyclic organic compound with a molecular formula of C6H9NO2. It features a piperidine ring with an oxo group at the 6th position and an aldehyde group at the 2nd position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridone-6-carboxaldehyde typically involves the oxidation of piperidine derivatives. One common method is the oxidation of 2-piperidone using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic oxidation using supported metal catalysts can be employed to achieve high selectivity and conversion rates. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pyridone-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 6-Oxo-piperidine-2-carboxylic acid.
Reduction: 6-Hydroxy-piperidine-2-carbaldehyde.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Pyridone-6-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of enzyme inhibitors.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Pyridone-6-carboxaldehyde involves its interaction with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The oxo group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by forming covalent adducts with active site residues.
Receptors: It may interact with receptor proteins through non-covalent interactions, modulating their activity.
Signaling Pathways: The compound can affect cellular signaling pathways by altering the activity of key enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
2-Pyridone-6-carboxaldehyde can be compared with other similar compounds, such as:
Piperidine-2-carbaldehyde: Lacks the oxo group, resulting in different reactivity and biological activity.
6-Hydroxy-piperidine-2-carbaldehyde: Contains a hydroxyl group instead of an oxo group, leading to different chemical properties and applications.
2,6-Dioxopiperidine:
Uniqueness: The presence of both an oxo and an aldehyde group in this compound provides a unique combination of reactivity and functionality, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C6H9NO2 |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
6-oxopiperidine-2-carbaldehyde |
InChI |
InChI=1S/C6H9NO2/c8-4-5-2-1-3-6(9)7-5/h4-5H,1-3H2,(H,7,9) |
InChI-Schlüssel |
LXDWONXTGDWNLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC(=O)C1)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzyl 4-[(dimethylamino)sulfonyl]-1-piperidinecarboxylate](/img/structure/B8777711.png)





![1h-Pyrrolo[2,3-b]pyridine, 5-(methylthio)-1-(phenylsulfonyl)-](/img/structure/B8777756.png)







